2-フルオロ-4-メチルフェニルボロン酸

概要

説明

Synthesis Analysis

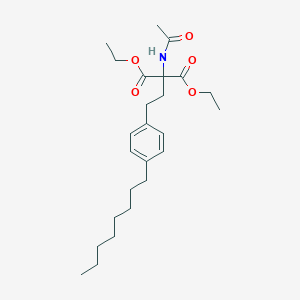

The synthesis of 2-Fluoro-4-methylphenylboronic acid and its derivatives involves multiple steps, including halogenation, coupling reactions, and the use of boronic acids. A practical synthesis method involves the cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, yielding significant products despite the high costs and toxicity concerns associated with palladium catalysts and phenylboronic acid (Qiu et al., 2009). Additionally, the synthesis of fluoro-substituted phenylboronic acids, including 2-Fluoro-4-methylphenylboronic acid, has been achieved through optimized conditions involving n-butyllithium, tributyl borate, and potassium tert-butoxide, showcasing the efficiency of these methods in producing the target compound (An Zhong-wei, 2006).

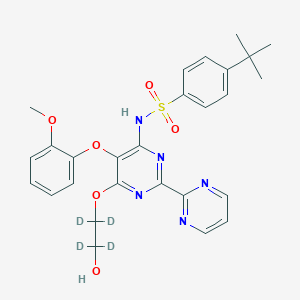

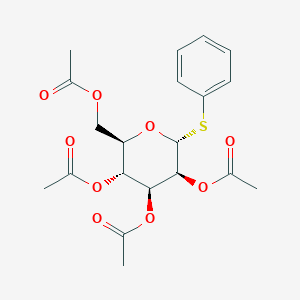

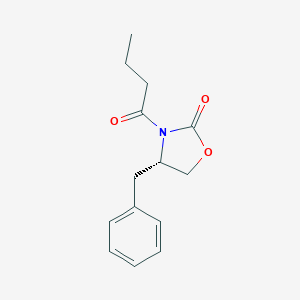

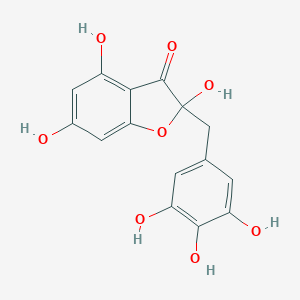

Molecular Structure Analysis

The molecular and crystal structure of fluoro-substituted phenylboronic acids, including 2-Fluoro-4-methylphenylboronic acid, has been characterized by NMR and X-ray diffraction methods. These studies have provided insights into the molecular geometry, electronic structure, and the influence of fluorine substituents on the compound's properties (Kowalska et al., 2016).

Chemical Reactions and Properties

2-Fluoro-4-methylphenylboronic acid participates in various chemical reactions, such as Suzuki coupling, which is facilitated by its boronic acid functional group. The presence of the fluorine atom introduces electronic effects that influence the reactivity and selectivity of these reactions. For instance, the halodeboronation of aryl boronic acids, including 2-Fluoro-4-methylphenylboronic acid derivatives, has been explored to generate aryl halides under specific conditions (Szumigala et al., 2004).

科学的研究の応用

有機合成

2-フルオロ-4-メチルフェニルボロン酸: は、特に鈴木-宮浦クロスカップリング反応において、有機合成における汎用性の高い試薬です . この反応は、炭素-炭素結合を形成するために不可欠であり、複雑な有機分子の合成を可能にします。ボロン酸は求核試薬として作用し、パラジウム触媒の存在下でアリールハライドとカップリングします。

医薬品研究

医薬品研究において、2-フルオロ-4-メチルフェニルボロン酸は、さまざまな生物学的に活性な分子の合成に使用されています。 これは、GSK-3β阻害剤やNMDA受容体拮抗剤など、治療の可能性について評価できる新規化合物を創出する上で重要です .

材料科学

この化合物は、ポリマー合成や表面改質における役割から、材料科学にも応用されています。 ポリマーにフッ素化フェニル基を導入するために使用でき、溶媒や化学物質に対する耐性向上など、その特性を変えることができます .

農業化学

農業化学の文脈では、2-フルオロ-4-メチルフェニルボロン酸は、新規農薬の開発に利用できます。 鈴木-宮浦カップリングに参加できることから、殺虫剤や除草剤として潜在的な用途を持つ化合物の作成に役立ちます .

分析化学

分析化学者は、2-フルオロ-4-メチルフェニルボロン酸を、さまざまな分析方法における標準物質や試薬として使用します。 これは、複雑な混合物中のボロン酸とその誘導体の定量に役立ちます .

バイオコンジュゲーション

この化合物は、バイオコンジュゲーション技術にも使用されており、さまざまな基質または互いにバイオ分子を付着させるために使用できます。 これは、特に標的薬物送達システムの開発に役立ちます .

環境科学

2-フルオロ-4-メチルフェニルボロン酸: 環境科学でも役割を果たす可能性があります。 これは、環境中のフッ素化有機化合物とその生態系への影響の研究に関連する可能性があります .

触媒

最後に、触媒の分野では、このボロン酸は、化学反応を促進する触媒の調製に使用されます。 これは、より効率的で持続可能な化学プロセスを開発する上で重要です .

作用機序

Target of Action

The primary target of 2-Fluoro-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, 2-Fluoro-4-methylphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway leads to the formation of new carbon–carbon bonds .

Result of Action

The primary result of the action of 2-Fluoro-4-methylphenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 2-Fluoro-4-methylphenylboronic acid is influenced by the reaction conditions. The SM cross-coupling reaction, in which the compound acts as a reagent, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

特性

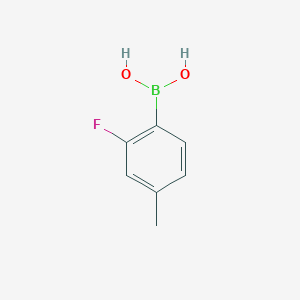

IUPAC Name |

(2-fluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXXGOMAGHXIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382450 | |

| Record name | 2-Fluoro-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170981-26-7 | |

| Record name | 2-Fluoro-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-4-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。